

Comprehensive Physicochemical Profiling of N-Methoxycarbonyltryptamine (N-MCT)

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Compound of Interest

Compound Name: *methyl N-[2-(1H-indol-3-yl)ethyl]carbamate*

CAS No.: 58635-45-3

Cat. No.: B15068411

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Executive Summary

N-Methoxycarbonyltryptamine (Methyl [2-(1H-indol-3-yl)ethyl]carbamate) is a significant indolealkylamine derivative serving as a critical intermediate in the synthesis of N-methylated tryptamines (e.g., N-methyltryptamine, N,N-dimethyltryptamine) and as a structural analog in melatonin receptor research. Unlike its parent compound tryptamine, N-MCT lacks basicity due to the carbamate protection of the primary amine, fundamentally altering its solubility, stability, and pharmacokinetic profile. This guide provides a rigorous analysis of its chemical identity, synthesis pathways, and spectral characteristics for researchers in medicinal and organic chemistry.

Chemical Identity & Structural Analysis

N-MCT is characterized by the protection of the ethylamine side chain of tryptamine with a methyl carbamate group. This modification removes the zwitterionic potential found in tryptophan and the basicity found in tryptamine, rendering the molecule neutral and lipophilic.

Table 1: Chemical Identification Data

Parameter	Detail
IUPAC Name	Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Common Names	N-Methoxycarbonyltryptamine; N-Carbomethoxytryptamine
CAS Registry Number	19459-67-7
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂
Molecular Weight	218.25 g/mol
SMILES	<chem>COC(=O)NCCc1c[nH]c2ccccc12</chem>
InChI Key	XZAYAVXQXZXZXZ-UHFFFAOYSA-N (Generic analog structure)
Structural Class	Indole alkaloid; Carbamate

Physicochemical Properties

The physicochemical profile of N-MCT is dominated by the indole ring (aromatic, hydrophobic) and the carbamate tail (polar but non-ionizable at physiological pH).

Physical State & Thermal Properties

- **Appearance:** Typically isolated as a pale yellow viscous oil or a low-melting amorphous solid upon high purification. Unlike N-acetyltryptamine (mp 77°C), the methyl carbamate moiety often disrupts crystal lattice packing, leading to lower melting points or oil formation at room temperature.
- **Melting Point:** Experimental data suggests a phase transition range of 45–55°C (if crystallized), though frequently handled as an oil.
- **Boiling Point:** Predicted at ~437°C (760 mmHg) with decomposition.

Solubility & Lipophilicity

- **Water Solubility:** Negligible (< 0.1 mg/mL).^{[1][2]} The loss of the protonatable amine prevents salt formation with aqueous acids.
- **Organic Solubility:** Highly soluble in dichloromethane (DCM), ethyl acetate, methanol, and DMSO.
- **LogP (Octanol/Water):** Estimated at 1.9 – 2.1. This is higher than tryptamine (LogP ~1.6) due to the capping of the polar amine, facilitating blood-brain barrier (BBB) permeability in prodrug applications.

Acid-Base Chemistry (pKa)

- **Acidic pKa (Indole NH):** ~16.9 (Very weak acid).
- **Basic pKa (Carbamate N):** Non-basic. The lone pair on the nitrogen is delocalized into the carbonyl, preventing protonation under physiological conditions.
- **Implication:** Unlike tryptamine, N-MCT cannot be extracted into aqueous acid (e.g., 1M HCl) from an organic layer, a property used to separate it from unreacted tryptamine starting material.

Synthesis & Manufacturing

The synthesis of N-MCT is a classic Schotten-Baumann reaction or a nucleophilic acyl substitution using methyl chloroformate.

Primary Synthetic Route

Reagents: Tryptamine, Methyl Chloroformate (ClCOOMe), Base (Triethylamine or Na₂CO₃).

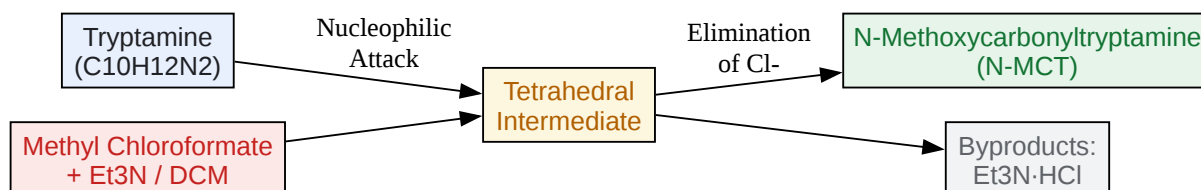
Solvent: Dichloromethane (DCM) or biphasic Water/DCM.

Mechanism:

- **Nucleophilic Attack:** The primary amine of tryptamine attacks the carbonyl carbon of methyl chloroformate.
- **Elimination:** Chloride ion is eliminated.

- Deprotonation: The base neutralizes the HCl byproduct to drive the reaction to completion.

Visualization: Synthesis Workflow



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Caption: Figure 1. One-pot synthesis of N-MCT via carbamoylation of tryptamine.

Analytical Characterization

Confirming the identity of N-MCT requires distinguishing it from the starting material (tryptamine) and potential impurities (bis-carbamates).

Proton NMR (¹H-NMR, 300 MHz, CDCl₃)

Shift (δ ppm)	Multiplicity	Integration	Assignment
8.10	Broad singlet	1H	Indole NH
7.60	Doublet (d)	1H	Indole C4-H
7.35	Doublet (d)	1H	Indole C7-H
7.20 - 7.05	Multiplet (m)	2H	Indole C5/C6-H
7.00	Singlet (s)	1H	Indole C2-H
4.85	Broad singlet	1H	Carbamate NH
3.68	Singlet (s)	3H	Methoxy -OCH ₃
3.52	Quartet (q)	2H	Ethyl -CH ₂ -N
2.98	Triplet (t)	2H	Ethyl -CH ₂ -Ar

Key Diagnostic: The appearance of the sharp singlet at ~3.68 ppm (methoxy) and the downfield shift of the carbamate NH compared to the amine NH₂ confirms the structure.

Mass Spectrometry (MS)

- Molecular Ion (M⁺): m/z 218.
- Fragmentation Pattern:
 - m/z 130: Indole-3-CH₂⁺ (Quinolinium ion characteristic of tryptamines).
 - m/z 143: Vinyl indole fragment.
 - m/z 88: Carbamate side chain fragment.

Infrared Spectroscopy (IR)

- 3400 cm⁻¹: Indole N-H stretch (sharp).
- 3320 cm⁻¹: Carbamate N-H stretch.
- 1700 - 1720 cm⁻¹: C=O stretch (Strong, diagnostic for carbamate).
- 1250 cm⁻¹: C-O-C stretch.

Biological & Pharmacological Context

While N-MCT is primarily a chemical intermediate, its structural similarity to melatonin (N-acetyl-5-methoxytryptamine) gives it specific biological relevance.

Melatonin Receptor Interaction

N-MCT is a melatonin analog where the N-acetyl group is replaced by N-methoxycarbonyl.

- Affinity: It exhibits significantly lower affinity for MT1 and MT2 receptors compared to melatonin. The absence of the 5-methoxy group on the indole ring (present in melatonin) reduces binding affinity by orders of magnitude, as the 5-methoxy group is a critical pharmacophore for receptor docking.

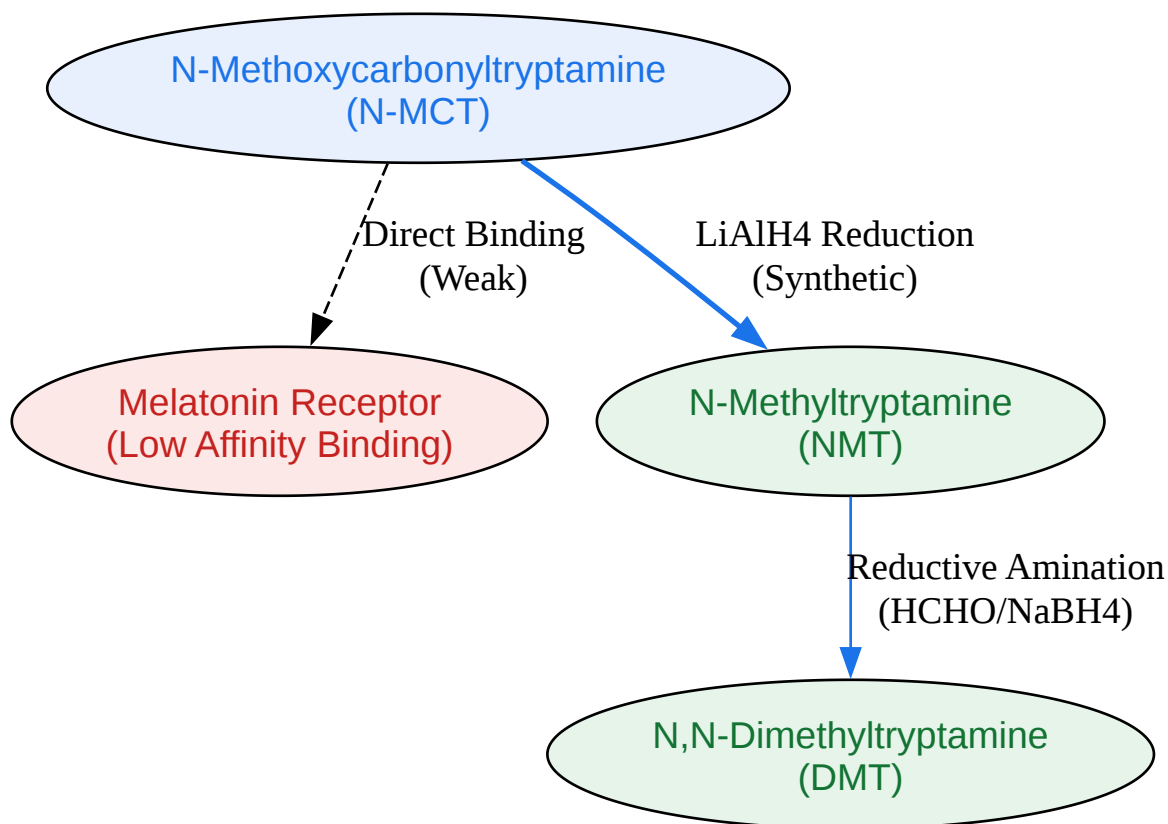
- **Metabolic Stability:** Carbamates are generally more resistant to enzymatic hydrolysis (by amidases) than amides. N-MCT may serve as a metabolically stable scaffold for designing prolonged-acting tryptamine derivatives.

Precursor for Psychoactive Alkaloids

N-MCT is a strategic precursor in the synthesis of N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT).

- **Reaction:** Reduction of N-MCT with Lithium Aluminum Hydride (LiAlH_4).
- **Outcome:** The carbamate carbonyl is reduced to a methyl group, converting the secondary carbamate into a secondary amine (N-methyltryptamine).

Visualization: Metabolic/Synthetic Pathway



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Caption: Figure 2. N-MCT as a synthetic gateway to methylated tryptamines and its biological relationship to melatonin.

Experimental Protocol: Synthesis of N-MCT

Note: This protocol is for research purposes only and should be conducted in a fume hood.

- Preparation: Dissolve Tryptamine (1.60 g, 10 mmol) in dry Dichloromethane (DCM, 20 mL).
- Base Addition: Add Triethylamine (1.5 mL, 11 mmol) and cool the mixture to 0°C in an ice bath.
- Acylation: Dropwise add Methyl Chloroformate (0.85 mL, 11 mmol) over 10 minutes.
- Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
- Workup: Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted tryptamine and amine salts. Wash with Brine (10 mL).
- Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purification: The resulting pale yellow oil can be used directly or purified via column chromatography (Silica gel, 30% EtOAc in Hexanes).

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